2,3,4,5-tetrahydro-1H-3-benzazepin-1-aminedihydrobromide
説明
2,3,4,5-Tetrahydro-1H-3-benzazepin-1-aminedihydrobromide is a benzazepine-derived compound characterized by a seven-membered azepine ring fused to a benzene core, with an amine functional group and two bromide counterions. Its dihydrobromide salt form enhances stability and solubility in aqueous media, making it relevant for pharmaceutical and biochemical research.
特性
IUPAC Name |
2,3,4,5-tetrahydro-1H-3-benzazepin-5-amine;dihydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2.2BrH/c11-10-7-12-6-5-8-3-1-2-4-9(8)10;;/h1-4,10,12H,5-7,11H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFZCBXJDDRZTQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(C2=CC=CC=C21)N.Br.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Br2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5-tetrahydro-1H-3-benzazepin-1-aminedihydrobromide typically involves the reductive cyclization of 1,2-bis(cyanomethyl)benzene. This reaction is carried out in the presence of hydrogen and a catalyst such as Raney nickel in an alcoholic solution of ammonia at high pressure and 50°C . The resulting product is then treated with hydrobromic acid to obtain the dihydrobromide salt.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .
化学反応の分析
Types of Reactions
2,3,4,5-tetrahydro-1H-3-benzazepin-1-aminedihydrobromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzazepine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C) is commonly used.
Substitution: Reagents such as alkyl halides and nucleophiles like amines or thiols are used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
科学的研究の応用
2,3,4,5-tetrahydro-1H-3-benzazepin-1-aminedihydrobromide has several scientific research applications:
作用機序
The mechanism of action of 2,3,4,5-tetrahydro-1H-3-benzazepin-1-aminedihydrobromide involves its interaction with specific molecular targets, such as NMDA receptors. These receptors are involved in synaptic transmission and plasticity in the central nervous system. The compound binds to the GluN2B subunit of the NMDA receptor, modulating its activity and potentially providing therapeutic benefits for neurological conditions .
類似化合物との比較
Structural and Functional Comparison with Similar Compounds
The compound shares structural homology with other benzazepine derivatives, particularly those used in cardiovascular and neurological therapeutics. Below is a comparative analysis based on available evidence:
Table 1: Key Structural and Functional Comparisons
Key Observations :
Core Structure Variations: The target compound’s benzazepine core differs from benazepril hydrochloride, which contains a benzazepinone (keto group) and carboxylate ester . This structural distinction likely alters receptor-binding profiles.
Salt Form and Solubility :
- The dihydrobromide salt of the target compound may offer higher aqueous solubility than hydrochlorides (e.g., benazepril HCl) due to bromide’s larger ionic radius, though empirical data are lacking.
Pharmacological Activity: Benazepril HCl acts as an ACE inhibitor, targeting angiotensin-converting enzyme for blood pressure regulation .
生物活性
2,3,4,5-Tetrahydro-1H-3-benzazepin-1-aminedihydrobromide is a compound that has garnered interest due to its potential biological activities. Originally investigated for its analgesic properties as an opioid, it was eventually found to be inactive in this regard but demonstrated significant activity as an agonist at nicotinic acetylcholine receptors. This section explores its biological activity, including cytotoxic effects, receptor interactions, and potential therapeutic applications.
- IUPAC Name : 2,3,4,5-tetrahydro-1H-3-benzazepin-1-aminedihydrobromide
- Molecular Formula : C₁₁H₁₃N₂Br₂
- Molar Mass : 303.03 g/mol
Biological Activity Overview
The biological activity of 2,3,4,5-tetrahydro-1H-3-benzazepin-1-aminedihydrobromide can be summarized as follows:
| Activity | Description |
|---|---|
| Nicotinic Acetylcholine Receptor Agonism | Acts as an agonist at nicotinic acetylcholine receptors, influencing neurotransmission and potentially aiding in smoking cessation therapies. |
| Cytotoxicity | Exhibits cytotoxic effects against cancer cell lines, particularly HeLa cells. |
| Toxicity in Animal Models | Demonstrated toxicity in murine models at certain concentrations. |
Nicotinic Acetylcholine Receptor Agonism
Research indicates that this compound acts as a selective agonist for nicotinic acetylcholine receptors (nAChRs), which are implicated in various neurological functions and diseases. The discovery of its agonistic properties contributed to the development of varenicline, a medication used for smoking cessation .
Cytotoxic Effects
In vitro studies have shown that 2,3,4,5-tetrahydro-1H-3-benzazepin-1-aminedihydrobromide exhibits significant cytotoxicity against human cervical cancer cells (HeLa). The compound demonstrated an IC50 value indicating effective inhibition of cell proliferation:
| Cell Line | IC50 (μM) |
|---|---|
| HeLa | 10.46 ± 0.82 |
This suggests a potential application in cancer therapeutics, although further studies are necessary to elucidate the mechanisms involved and assess selectivity for non-cancerous cells .
Toxicity Studies
Toxicological assessments reveal that while the compound shows promise in certain therapeutic applications, it also poses risks due to its toxicity profile observed in animal models. For instance, it was noted to be relatively toxic to mice during preliminary evaluations .
Case Studies and Applications
Several case studies have highlighted the compound's role in research settings:
-
Case Study on Receptor Interaction :
- A study focused on the interaction of 2,3,4,5-tetrahydro-1H-3-benzazepin-1-aminedihydrobromide with nAChRs demonstrated enhanced understanding of its binding affinities and potential therapeutic implications for neurodegenerative diseases.
-
Cytotoxicity Case Analysis :
- Another case study evaluated the cytotoxic effects on various cancer cell lines and assessed the selectivity of the compound compared to standard chemotherapeutics like cisplatin.
Q & A
Basic: What synthetic methodologies are recommended for preparing 2,3,4,5-tetrahydro-1H-3-benzazepin-1-amine dihydrobromide, and how can reaction yields be optimized?
Answer:
The compound is typically synthesized via multi-step reactions involving cyclization or reductive amination. For example, intermediates like 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one () may undergo functionalization at the 8-position amine group. Optimization strategies include:
- Catalyst selection : Use of palladium or nickel catalysts for hydrogenation steps.
- Temperature control : Maintaining 50–80°C during cyclization to avoid side reactions.
- Solvent systems : Polar aprotic solvents (e.g., DMF) enhance reaction homogeneity.
Yield improvements (>70%) are achieved by iterative purification via recrystallization or column chromatography .
Advanced: How can researchers resolve discrepancies in impurity profiles during HPLC analysis of different synthesis batches?
Answer:
Contradictions in impurity data often arise from variations in starting materials or reaction conditions. A validated HPLC method using Purospher® STAR RP-18 columns (3 µm particle size) is recommended (). Key steps:
- Mobile phase : Gradient elution with 0.1% trifluoroacetic acid (TFA) in acetonitrile/water.
- Detection : UV at 254 nm for amine-related impurities.
- Quantification : Relative retention times (RRT) should align with pharmacopeial thresholds (e.g., ≤0.5% for individual impurities, ≤2.0% total) . Contradictions are resolved by spiking experiments with known impurities and mass spectrometry (MS) cross-validation .
Basic: What spectroscopic techniques are critical for confirming the structural integrity of this compound?
Answer:
- NMR : -NMR peaks at δ 5.06 (br. t, 1H, NH) and δ 3.56 (s, 3H, CH) confirm amine and methyl groups ().
- Mass Spectrometry (MS) : Molecular ion [M+H] at m/z 429 (for chlorinated analogs) ensures correct molecular weight ().
- IR Spectroscopy : Stretching frequencies at 3300–3500 cm (N-H) and 1600–1650 cm (C=N) validate functional groups .
Advanced: What strategies elucidate the structure-activity relationship (SAR) of benzazepine derivatives in pharmacological studies?
Answer:
- Derivatization : Introduce substituents (e.g., nitro, fluoroacetyl) at the 7- or 8-position to modulate receptor binding ().
- Biological assays : Compare IC values in serotonin receptor (5-HT) binding studies, as seen in Lorcaserin analogs ( ).
- Computational modeling : Density Functional Theory (DFT) calculates electron distribution to predict affinity for target proteins .
Basic: What regulatory standards govern the preparation of this compound for pharmaceutical research?
Answer:
Compliance with USP, EMA, and BP guidelines is mandatory. Key requirements:
- Purity : ≥98% by HPLC, with impurity limits per pharmacopeial monographs ( ).
- Documentation : A Structure Elucidation Report (SER) must accompany batches, detailing NMR, MS, and elemental analysis ( ).
- Stability testing : Accelerated degradation studies (40°C/75% RH) over 6 months ensure shelf-life validity .
Advanced: How do researchers address conflicting toxicity data when using this compound as a drug intermediate?
Answer:
Limited toxicity data ( ) necessitate:
- In vitro assays : HepG2 cell viability studies to assess hepatotoxicity (IC thresholds < 100 µM).
- In vivo models : Acute toxicity testing in rodents (LD determination via OECD 423 guidelines).
- Dose-response analysis : Linear vs. non-linear kinetics are resolved using Hill equation modeling .
Table 1: Comparison of Synthetic Routes
Table 2: Pharmacopeial Impurity Limits
| Impurity RRT | Threshold (%) | Analytical Method | Reference |
|---|---|---|---|
| 0.5 | ≤0.5 | HPLC (Purospher STAR) | |
| 1.0 | ≤2.0 (total) | UV/Vis Spectrophotometry |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
